Cas no 888-12-0 ((2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one)

(2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one structure
888-12-0 structure
Nome do Produto:(2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one
N.o CAS:888-12-0
MF:C15H12O2
MW:224.254584312439
CID:730830
PubChem ID:638276

(2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one Propriedades químicas e físicas

Nomes e Identificadores

    • (2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one
    • (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one
    • (E)-2'-hydroxychalcone
    • 2-Propen-1-one,1-(2-hydroxyphenyl)-3-phenyl-, (2E)-
    • 2'-hydroxy chalcone
    • 2-Hydroxy-trans-chalcone
    • trans-2'-Hydroxychalcon
    • trans-2'-Hydroxycinnamophenone
    • (2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one (ACI)
    • 2-Propen-1-one, 1-(2-hydroxyphenyl)-3-phenyl-, (E)- (ZCI)
    • Chalcone, 2′-hydroxy-, (E)- (8CI)
    • (2E)-1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one
    • (E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one
    • (E)-2′-Hydroxychalcone
    • (E)-o-Hydroxyphenyl styryl ketone
    • NSC 170284
    • trans-2′-Hydroxychalcone
    • 1214-47-7
    • 1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one
    • NCGC00017803-02
    • CS-W013065
    • SR-01000721424
    • NSC 18939
    • SR-01000721424-2
    • 1-(2-Hydroxyphenyl)-3-phenyl-2-propenone
    • C09321
    • 1-(2-Hydroxyphenyl)-3-phenyl-2-propenone, 98%
    • Acrylophenone, 2'-hydroxy-3-phenyl-
    • 2-PROPEN-1-ONE, 1-(2-HYDROXYPHENYL)-3-PHENYL-
    • BRN 0976324
    • NSC18939
    • HMS2206A17
    • 2-Benzylidene-2'-hydroxyacetophenone
    • NCGC00017803-06
    • BRD-K52053379-001-02-0
    • W-109608
    • 2'-Hydroxychalcone
    • AKOS025311108
    • NS00079541
    • MLS000438917
    • LS-14376
    • NS00021570
    • DTXSID001313416
    • 1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one
    • BDBM86007
    • NCGC00161072-02
    • AETKQQBRKSELEL-ZHACJKMWSA-N
    • NSC170284
    • CHALCONE, 2'-HYDROXY-, (E)-
    • (E)-1-(2-hydroxyphenyl)-3-phenyl-prop-2-en-1-one
    • CHEMBL32147
    • 3-Phenyl-1-(2-hydroxyphenyl)-2-propen-1-one
    • NCGC00017803-03
    • PD001173
    • UNII-VY06DZ94OC
    • o-Hydroxychalcone
    • 2-Propen-1-one, 1-(2-hydroxyphenyl)-3-phenyl-, (E)-
    • NSC-18939
    • Chalcone, 6
    • EINECS 214-928-0
    • InChI=1/C15H12O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11,16H/b11-10
    • o-Cinnamoylphenol
    • H0385
    • 2-Benzal-2'-hydroxyacetophenone
    • CCG-102277
    • MFCD00016441
    • NCGC00161072-01
    • 1-(2-Hydroxy-phenyl)-3-phenyl-propenone
    • NSC-170284
    • D78085
    • CMLDBU00002599
    • 2-propen-1-one, 1-(2-hydroxyphenyl)-3-phenyl-, (2E)-
    • AS-16009
    • CHEBI:27916
    • 2-08-00-00220 (Beilstein Handbook Reference)
    • 2-Hydroxybenzalacetophenone
    • EINECS 212-962-0
    • RVC-556
    • AE-848/32054053
    • SMR000112946
    • Chalcone, 2'-hydroxy-
    • H-4450
    • AKOS002346618
    • Q27103405
    • 888-12-0
    • trans-2'-Hydroxychalcone
    • VY06DZ94OC
    • CCRIS 7796
    • (E)-2'-hydroxy-chalcones
    • a (E)-2'-hydroxy-chalcone
    • HY-W012349
    • CHEBI:231427
    • trans-2a(2)-Hydroxychalcone
    • 2 inverted exclamation marka-Hydroxychalcone
    • STL015897
    • MDL: MFCD00016441
    • Inchi: 1S/C15H12O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11,16H/b11-10+
    • Chave InChI: AETKQQBRKSELEL-ZHACJKMWSA-N
    • SMILES: C(C1C=CC=CC=1O)(=O)/C=C/C1C=CC=CC=1

Propriedades Computadas

  • Massa Exacta: 224.08400
  • Massa monoisotópica: 224.083729621g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 17
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 277
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.9
  • Superfície polar topológica: 37.3Ų

Propriedades Experimentais

  • PSA: 37.30000
  • LogP: 3.28830

(2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H45280-500g
1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one
888-12-0 98%
500g
¥744.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H45280-25g
1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one
888-12-0 98%
25g
¥79.0 2023-09-07
TRC
H949430-2.5g
(2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one
888-12-0
2.5g
$ 150.00 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E918363-5g
(E)-2'-Hydroxychalcone
888-12-0 ≥98%(LC)
5g
¥232.20 2022-01-10
A2B Chem LLC
AH90174-25g
(E)-2'-hydroxychalcone
888-12-0 96%
25g
$195.00 2024-04-19
1PlusChem
1P00GYBI-10g
(E)-2'-hydroxychalcone
888-12-0 98%
10g
$90.00 2024-04-20
A2B Chem LLC
AH90174-5g
(E)-2'-hydroxychalcone
888-12-0 96%
5g
$74.00 2024-04-19
Aaron
AR00GYJU-1g
(E)-2'-Hydroxychalcone
888-12-0 96%
1g
$25.00 2025-03-31
Aaron
AR00GYJU-25g
(E)-2'-hydroxychalcone
888-12-0 98%
25g
$95.00 2025-02-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1381883-25g
(E)-1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one
888-12-0 98%
25g
¥1120.00 2024-04-26

(2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  25 s
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referência
Ecofriendly synthesis and antimicrobial activity of chalcones
Kamboj, Ramesh C.; Arora, Rita; Sharma, Geeta; Kumar, Dinesh; Sharma, Chetan; et al, Pharma Chemica, 2010, 2(3), 157-170

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Alumina Solvents: Dichloromethane ;  4 - 5 min
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, cooled
Referência
I2-Al2O3: a suitable heterogeneous catalyst for the synthesis of flavones under microwave irradiation
Sarda, Swapnil R.; Jadhav, Wamanrao N.; Pawar, Rajendra P., International Journal of ChemTech Research, 2009, 1(3), 539-543

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  2 - 24 h, 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, 20 °C
Referência
Hydroxychalcones as potential antiangiogenic agents
Karki, Radha; Kang, Youra; Kim, Chul Hoon; Kwak, Kyungsook; Kim, Jung-Ae; et al, Bulletin of the Korean Chemical Society, 2012, 33(9), 2925-2929

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Stannane, hydroxytrimethyl- Solvents: 1,2-Dichloroethane ;  3 h, 60 °C
Referência
Highly Chemoselective Deprotection of the 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group
Trost, Barry M. ; Kalnmals, Christopher A. ; Tracy, Jacob S. ; Bai, Wen-Ju, Organic Letters, 2018, 20(24), 8043-8046

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  rt; rt → 50 °C; 30 min, 50 °C; 5 h, 50 °C; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 0 °C
Referência
Enantioselective synthesis of flavan-3-ols using a Mitsunobu cyclization
Krohn, Karsten; Ahmed, Ishtiaq; John, Markus, Synthesis, 2009, (5), 779-786

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  2 min
1.2 Solvents: Water ;  0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  overnight, 2 - 3 °C
Referência
Efficient liquid-phase synthesis of 2'-hydroxychalcones
Stoyanov, Edmont V.; Champavier, Yves; Simon, Alain; Basly, Jean-Philippe, Bioorganic & Medicinal Chemistry Letters, 2002, 12(19), 2685-2687

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  rt; 12 - 24 h, rt
Referência
Stereoselective reduction of flavanones by marine-derived fungi
de Matos, Iara L.; Birolli, Willian G. ; Santos, Darlisson de A.; Nitschke, Marcia; Porto, Andre Luiz M., Molecular Catalysis, 2021, 513,

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt
1.2 20 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referência
Δ1-pyrroline based boranyls: Synthesis, crystal structures and luminescent properties
Cardona, Francisco; Rocha, Joao; Silva, Artur M. S. ; Guieu, Samuel, Dyes and Pigments, 2014, 111, 16-20

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Trifluoroacetic acid ,  Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  9 h, 1 atm, 80 °C
Referência
Synthesis of Enones and Enals via Dehydrogenation of Saturated Ketones and Aldehydes
Pan, Gao-Fei; Zhu, Xue-Qing; Guo, Rui-Li; Gao, Ya-Ru; Wang, Yong-Qiang, Advanced Synthesis & Catalysis, 2018, 360(24), 4774-4783

Synthetic Routes 10

Condições de reacção
1.1 Catalysts: Zinc oxide (ZnO) Solvents: Ethanol ,  Water ;  15 min, reflux
Referência
Graphene-supported ZnO nanoparticles: An efficient heterogeneous catalyst for the Claisen-Schmidt condensation reaction without additional base
Li, Zhuofei; Zhao, Hongyan; Han, Huatao; Liu, Yang; Song, Jinyi; et al, Tetrahedron Letters, 2017, 58(42), 3984-3988

Synthetic Routes 11

Condições de reacção
1.1 Catalysts: Alumina ,  Iodine ;  80 s, 60 °C; 60 °C → rt
Referência
Microwave assisted solvent free synthesis of 1,3-diphenylpropenone derivatives
Kakati, Dwipen; Sarma, Jadab C., Chemistry Central Journal, 2011, 5,

Synthetic Routes 12

Condições de reacção
1.1 Solvents: Ethanol ;  30 min, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 0 °C
Referência
Model studies on construction of the oxabicyclic [3.3.1] core of the mulberry Diels-Alder adducts morusalbanol A and 441772-64-1
Tee, Jia Ti; Chee, Chin Fei ; Buckle, Michael J. C.; Lee, Vannajan Sanghiran; Chong, Wei Lim; et al, Tetrahedron Letters, 2015, 56(36), 5082-5085

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  5 min, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
Referência
MW assisted synthesis of some pyrazoles containing benzotriazole moiety: an environmentally benign approach
Tiwari, Urvashi; Ameta, Chetna; Rawal, Manish K.; Ameta, Rakshit; Punjabi, Pinki B., Indian Journal of Chemistry, 2013, (3), 432-439

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  10 min, rt
1.2 overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, cooled
Referência
QSAR, in silico docking and in vitro evaluation of chalcone derivatives as potential inhibitors for H1N1 virus neuraminidase
Yaeghoobi, Marzieh; Frimayanti, Neni; Chee, Chin Fei; Ikram, Kusaira K.; Najjar, Belal O.; et al, Medicinal Chemistry Research, 2016, 25(10), 2133-2142

Synthetic Routes 15

Condições de reacção
1.1 Catalysts: Silica ,  Potassium bisulfate Solvents: Polyethylene glycol ;  7 min, 5.3 - 5.7 bar, 92 - 99 °C
Referência
Total synthesis and assignment of the absolute stereochemistry of xanthoangelol J: development of a highly efficient method for Claisen-Schmidt condensation
Kakati, Dwipen; Barua, Nabin C., Tetrahedron, 2014, 70(3), 637-642

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  2 h, reflux
Referência
Domino synthesis of novel 3-alkenyl benzofuran derivatives- base mediated condensation cascade reaction
Mundhe, Priyanka; Bhanwala, Neeru; Saini, Surbhi Mahender; Sumanth, Gopavaram; Shivaprasad, Kondreddy; et al, Tetrahedron, 2023, 132,

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  24 h, rt
Referência
Enantioselective Halo-oxy- and Halo-azacyclizations Induced by Chiral Amidophosphate Catalysts and Halo-Lewis Acids
Lu, Yanhui; Nakatsuji, Hidefumi; Okumura, Yukimasa; Yao, Lu; Ishihara, Kazuaki, Journal of the American Chemical Society, 2018, 140(19), 6039-6043

Synthetic Routes 18

Condições de reacção
1.1 Catalysts: Potassium hydroxide Solvents: Ethanol ,  Water ;  2 - 24 h, 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referência
Dihydroxylated 2,4,6-triphenyl pyridines: Synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study
Karki, Radha; Thapa, Pritam; Yoo, Han Young; Kadayat, Tara Man; Park, Pil-Hoon; et al, European Journal of Medicinal Chemistry, 2012, 49, 219-228

(2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one Raw materials

(2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one Preparation Products

Fornecedores recomendados
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zouping Mingyuan Import and Export Trading Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.
Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Taizhou Jiayin Chemical Co., Ltd